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Spiro[5.5]undecan-2-amine, hydrochloride

Cat. No.: B1658868
CAS No.: 62439-54-7
M. Wt: 203.75 g/mol
InChI Key: HRKJLXGZOPZISH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Advanced Organic Synthesis and Scaffold Design

Spirocyclic systems, characterized by two rings sharing a single common atom, are inherently three-dimensional structures. This distinct topology offers several advantages in scaffold design, particularly in medicinal chemistry. The rigid framework of spirocycles can precisely orient substituents in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. bldpharm.com The incorporation of spirocyclic motifs is a recognized strategy to increase the fraction of sp3-hybridized carbons in a molecule, a property that often correlates with improved physicochemical properties and better clinical outcomes for drug candidates.

The move away from flat, aromatic structures towards more globular and complex molecular shapes is a prevailing trend in drug discovery, often referred to as "escaping from flatland". bldpharm.com Spirocyclic scaffolds are instrumental in this endeavor, offering a way to improve properties such as solubility and metabolic stability while exploring new chemical space. bldpharm.com Azaspirocycles, which incorporate a nitrogen atom into the spirocyclic framework, are of particular interest due to the versatile role of the amine functional group in molecular interactions and its prevalence in biologically active compounds.

Structural Framework and Nomenclature of Spiro[5.5]undecan-2-amine, Hydrochloride

The systematic naming of spiro compounds follows the nomenclature established by Adolf von Baeyer, which has been extended and revised by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk A spiro compound consists of two or more rings linked by a single common atom, known as the spiro atom. qmul.ac.uk

The name this compound meticulously describes the molecule's structure:

Spiro: This prefix indicates the presence of a spirocyclic system. qmul.ac.uk

[5.5]: This bracketed notation specifies the number of carbon atoms in each ring, excluding the spiro atom, connected to the spiro center. In this case, there are two rings, each with five carbon atoms linked to the central spiro atom. qmul.ac.ukyoutube.com

undecane: This part of the name denotes the total number of carbon atoms in the bicyclic system (5 + 5 + 1 spiro atom = 11).

-2-amine: This suffix indicates the presence of a primary amine group (-NH2) located at the second carbon atom of the spiro[5.5]undecane skeleton. The numbering of the spirocyclic system starts in the smaller ring (in this case, both rings are of equal size) at a carbon atom adjacent to the spiro atom and proceeds around that ring, through the spiro atom, and then around the second ring. youtube.com

hydrochloride: This signifies that the amine group is protonated and forms an ionic salt with a chloride anion. This salt form often enhances the compound's stability and aqueous solubility.

Interactive Data Table: Structural Details of this compound

PropertyValue
Molecular FormulaC11H22ClN
Parent CompoundSpiro[5.5]undecan-2-amine
Core ScaffoldSpiro[5.5]undecane
Functional GroupPrimary Amine (as hydrochloride salt)
Ring SizesTwo 6-membered rings

Overview of Research Trajectories for this compound and Related Azaspirocycles

While specific research on this compound is not extensively documented in publicly available literature, the broader class of azaspiro[5.5]undecanes has been a subject of significant interest in medicinal chemistry. Research on related compounds provides a valuable context for the potential applications and research directions for this specific molecule.

Derivatives of azaspiro[5.5]undecane have been investigated for their potential as therapeutic agents. For instance, various substituted spirocyclic cyclohexane (B81311) derivatives have been synthesized and evaluated for their affinity to opioid receptors, highlighting their potential in the development of new pain management therapies. google.com Furthermore, 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. nih.gov The 3,9-diazaspiro[5.5]undecane scaffold has been explored for the development of γ-aminobutyric acid type A (GABAA) receptor antagonists. soton.ac.uk

The synthesis of the spiro[5.5]undecane core is a key area of research, with various methods being developed to construct this bicyclic system. researchgate.netdergipark.org.tr These synthetic strategies are crucial for accessing a diverse range of derivatives for biological evaluation. The research on these related azaspirocycles suggests that this compound could serve as a valuable building block or a candidate for biological screening in various therapeutic areas, including neuroscience and metabolic diseases.

Interactive Data Table: Research Areas for Related Azaspiro[5.5]undecane Scaffolds

ScaffoldPotential Therapeutic AreaResearch Focus
Substituted Spirocyclic Cyclohexane DerivativesPain ManagementOpioid Receptor Affinity google.com
1-Oxa-4,9-diazaspiro[5.5]undecaneChronic Kidney DiseaseSoluble Epoxide Hydrolase Inhibition nih.gov
3,9-Diazaspiro[5.5]undecaneNeurological DisordersGABAA Receptor Antagonism soton.ac.uk
1,9-Diazaspiro[5.5]undecaneVarious DisordersObesity, Pain, Cardiovascular Disorders nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22ClN B1658868 Spiro[5.5]undecan-2-amine, hydrochloride CAS No. 62439-54-7

Properties

IUPAC Name

spiro[5.5]undecan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-5-4-8-11(9-10)6-2-1-3-7-11;/h10H,1-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJLXGZOPZISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614548
Record name Spiro[5.5]undecan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-54-7
Record name Spiro[5.5]undecan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 5.5 Undecan 2 Amine, Hydrochloride

Foundational Synthetic Routes to the Spiro[5.5]undecane-2-amine Core

The construction of the fundamental spiro[5.5]undecane-2-amine structure relies on foundational synthetic routes that build the bicyclic system. These methods often involve the sequential formation of rings and the introduction of the nitrogen atom at a key stage.

Multi-step syntheses are a common strategy, allowing for the controlled and stepwise assembly of the complex spirocyclic architecture. These routes often culminate in a key cyclization reaction to form the azaspiro-system.

One established route to the azaspiro[5.5]undecane core proceeds through the formation of a highly functionalized intermediate, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. This intermediate serves as a versatile precursor to the target amine.

The synthesis of this key dinitrile intermediate is typically achieved through a condensation reaction involving cyclohexanone (B45756) and cyanoacetic acid derivatives. A common method involves the reaction of cyclohexanone with malononitrile (B47326) in the presence of a base such as potassium hydroxide (B78521) or sodium ethylate in an alcohol solvent. Alternative procedures utilize aqueous ammonia (B1221849) with cyclohexanone and ethyl cyanoacetate.

Once the 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is obtained, it can be converted to the desired Spiro[5.5]undecan-2-amine. This transformation requires the reduction of both the ketone and nitrile functional groups, as well as the removal of superfluous functionalities. The subsequent steps would logically involve a strong reducing agent capable of reducing both nitriles and amides (formed from the dioxo groups), followed by hydrolysis and decarboxylation to yield the final amine. This intermediate is also a known precursor in the synthesis of gabapentin, where it undergoes acid-catalyzed hydrolysis to form 1,5-diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane.

Table 1: Synthesis of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Reactants Catalyst/Base Solvent Typical Yield
Cyclohexanone, Malononitrile, 2-Aminopropene-1,1,3-tricarbonitrile Potassium Hydroxide (KOH) or Sodium Ethylate (NaOEt) Ethanol 26-71%

Acid-catalyzed intramolecular hydroamination represents a powerful strategy for the formation of nitrogen-containing heterocyclic rings. This approach involves the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule. The reaction is facilitated by a Brønsted or Lewis acid catalyst.

In the context of synthesizing the azaspiro[5.5]undecane core, this strategy would involve a precursor molecule containing both an appropriately positioned amine and an alkenyl group, along with a cyclohexyl moiety to form the spiro-center. The cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be effectively catalyzed by strong acids like triflic acid or sulfuric acid, leading to the formation of piperidine (B6355638) rings, which constitute one part of the spiro[5.5]undecane system. nih.gov For instance, the cyclization of a protected 6-amino-1-cyclohexylhex-1-ene derivative under acidic conditions could theoretically construct the 2-azaspiro[5.5]undecane framework. The reaction proceeds via protonation of the double bond, followed by nucleophilic attack by the tethered amine.

While direct examples for the synthesis of Spiro[5.5]undecan-2-amine using this specific method are not prevalent in readily available literature, the principle is well-established for the synthesis of related piperidine and other nitrogen heterocycles. nih.govnih.gov The success of this strategy is highly dependent on the nature of the substrate and the catalyst system employed.

Spiroannulation refers to a set of reactions that form a spirocyclic system in a single key step. These techniques are often highly efficient in constructing the sterically demanding quaternary spiro-center. The synthesis of azaspiro[5.5]undecanes has been approached using various spiroannulation strategies, often involving the formation of a nitrogen-containing ring attached to a pre-existing carbocyclic ring. researchgate.net

One conceptual approach involves the intramolecular alkylation of a functionalized piperidine derivative. For example, a piperidine ring bearing a suitable leaving group on a tethered cyclohexyl moiety could undergo cyclization to form the spiro-system. A key step in such a synthesis could be the generation of an iminium salt from a functionalized α-amino nitrile, followed by an in-situ intramolecular nucleophilic alkylation to forge the spiro-linkage. researchgate.net

Another strategy involves the rearrangement of bicyclic systems. For instance, chiral non-racemic 5,6-bicyclic lactams have been shown to isomerize upon treatment with a Lewis acid like aluminum trichloride (B1173362) to yield spiro lactams with high diastereoselectivity. researchgate.net Adapting this methodology to a suitable bicyclic precursor could provide a route to a lactam intermediate, which could then be reduced to the corresponding Spiro[5.5]undecan-2-amine.

Multi-Step Approaches via Cyclization Reactions

Advanced Chemical Transformations and Catalyst Systems in Spiro[5.5]undecane Synthesis

Modern synthetic chemistry employs a range of advanced catalytic systems to achieve transformations with high efficiency, selectivity, and functional group tolerance. The synthesis of Spiro[5.5]undecan-2-amine benefits from such innovations, particularly in the crucial reduction steps.

Catalytic hydrogenation is a fundamental and widely used transformation in organic synthesis for the reduction of various functional groups, including alkenes, ketones, nitriles, and imines. It is a critical step in many synthetic routes to Spiro[5.5]undecan-2-amine, particularly for the conversion of unsaturated or oxidized intermediates into the final saturated amine.

This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for such reductions. researchgate.net For instance, if the synthesis proceeds through an intermediate containing a carbon-carbon double bond within the azaspiro[5.5]undecane framework, catalytic hydrogenation would be used to reduce this bond and afford the fully saturated ring system. Similarly, if the nitrogen atom is introduced via a nitrile or an imine, catalytic hydrogenation can be used to reduce these functionalities to the primary amine.

Asymmetric transfer hydrogenation, using catalysts such as the well-known Noyori complexes, offers a method for the enantioselective reduction of ketones and imines. bath.ac.uk While this is more relevant for the synthesis of chiral spiro-amines, the underlying principles of hydrogen transfer are pertinent. These reactions often use a hydrogen donor like isopropanol (B130326) in place of molecular hydrogen. The active catalyst is a metal hydride species that delivers hydrogen to the substrate. bath.ac.uk In the synthesis of Spiro[5.5]undecan-2-amine, a catalytic hydrogenation or transfer hydrogenation step would be essential for reducing a precursor like a spiro[5.5]undecan-2-one to the corresponding amine, either directly via reductive amination or through reduction of an intermediate oxime or imine.

Table 2: Common Catalysts in Hydrogenation for Amine Synthesis

Catalyst System Hydrogen Source Substrate Type Key Features
Palladium on Carbon (Pd/C) H₂ gas Alkenes, Nitriles, Imines, Ketones Widely used, versatile, effective for hydrogenolysis. researchgate.net
Noyori-type Ruthenium Complexes Isopropanol (Transfer Hydrogenation) Ketones, Imines Enables asymmetric reduction, high efficiency. bath.ac.uk

Olefin Metathesis in Spirocyclic Amine Construction

Olefin metathesis, particularly ring-closing metathesis (RCM), has become an indispensable tool in synthetic chemistry for the formation of cyclic and spirocyclic systems. acs.orgnih.gov This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts, facilitates the intramolecular rearrangement of a diene to form a new cyclic olefin and a small volatile alkene, such as ethylene. nih.govresearchgate.net The application of RCM is particularly effective for creating nitrogen-containing heterocycles, which are challenging substrates due to the potential for the amine to coordinate with and deactivate the metal catalyst. nih.govnih.gov To circumvent this, the amine functionality is often protonated or protected during the metathesis step. doi.org

The construction of spirocyclic amines using this method typically involves a substrate containing two olefinic groups positioned appropriately on a quaternary carbon center. The RCM reaction then forges the new ring, creating the spiro junction. Catalyst advancements have expanded the scope of this reaction to include highly functionalized and sterically hindered substrates, making it a versatile strategy for accessing complex spirocyclic architectures. acs.orgnih.gov

Table 1: Olefin Metathesis in Spirocyclic Amine Synthesis

Precursor Type Catalyst Key Transformation Resulting Structure
gem-Diallyl derivative Grubbs' Catalyst Ring-Closing Metathesis Spirocyclopentenyl product
Propenyl-butenyl amine Grubbs' 2nd Gen. Catalyst Ring-Closing Metathesis Tetrahydropyridine derivative

Michael Reaction-Based Spiroannulation Strategies

The Michael reaction, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a cornerstone of carbon-carbon bond formation. nih.gov In the context of spirocycle synthesis, a double Michael addition strategy is often employed. This involves the reaction of a cyclic Michael donor, such as a 1,3-dione, with a di-unsaturated acceptor. This cascade reaction can efficiently construct the spiro[5.5]undecane core in a single step. researchgate.netdergipark.org.tr

For instance, the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and a diarylideneacetone can yield a spiro[5.5]undecane-1,5,9-trione derivative. dergipark.org.tr Biocatalytic approaches, using enzymes like D-aminoacylase, have been developed to achieve stereoselective [5+1] double Michael additions, yielding (hetero)spiro[5.5]undecane derivatives with high diastereoselectivity, predominantly forming cis isomers. researchgate.net These strategies highlight the power of the Michael reaction to rapidly assemble complex spirocyclic frameworks from simple precursors. researchgate.net

Diels-Alder Reaction for Spiroheterocyclic Scaffolds

The Diels-Alder reaction is a powerful pericyclic [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.govkhanacademy.org This reaction is highly valued for its stereospecificity and its ability to create significant molecular complexity in a single step. In the synthesis of spiroheterocycles, the Diels-Alder reaction can be used to construct one of the carbocyclic or heterocyclic rings of the spiro system. nih.gov

The strategy often involves an intramolecular Diels-Alder reaction where the diene and dienophile are tethered to a common center, which becomes the spiro-carbon upon cyclization. Alternatively, an intermolecular reaction can be used to form a cyclohexene (B86901) ring that is subsequently elaborated to complete the spirocyclic structure. nih.gov The versatility of the reaction allows for the incorporation of heteroatoms into the diene or dienophile, providing direct access to spiroheterocyclic scaffolds. researchgate.net The reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the reaction rate and the stereochemical outcome, particularly the endo/exo selectivity of the adducts. rsc.org

Buchwald-Hartwig Coupling in the Synthesis of Substituted Azaspirocycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide/triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines and N-heterocycles due to its broad substrate scope and functional group tolerance. semanticscholar.org

In the context of azaspirocycle synthesis, this coupling can be applied in two primary ways. First, it can be used in an intermolecular fashion to attach an amine group to a pre-existing spiro[5.5]undecane scaffold that has been functionalized with a halide or triflate. Second, an intramolecular Buchwald-Hartwig reaction can be employed as a key ring-forming step. In this approach, a substrate containing both an amine and an aryl/vinyl halide tethered to a central quaternary carbon is cyclized under palladium catalysis to generate the azaspirocycle. The choice of palladium precursor, phosphine (B1218219) ligand (such as BINAP or Xantphos), and base is critical for achieving high yields and reaction efficiency. nih.govresearchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination

Component Function Common Examples
Catalyst Facilitates C-N bond formation Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst BINAP, DPPF, Xantphos
Base Activates the amine, neutralizes acid Cs₂CO₃, NaOtBu, K₃PO₄
Substrates Coupling partners Aryl halides, triflates; primary/secondary amines

Thiol-Ene Click Chemistry Approaches to Spiroacetal Diamines

Thiol-ene "click" chemistry refers to the radical-mediated addition of a thiol to an alkene (ene), forming a thioether linkage. nih.gov This reaction is characterized by high efficiency, rapid reaction rates, insensitivity to oxygen and water, and the absence of byproducts, making it a true "click" reaction. psu.edu It is often initiated by light (photoinitiation) or heat. nih.gov

While not a direct method for forming the spiro[5.5]undecane carbocyclic core, thiol-ene chemistry is a powerful tool for functionalization and for building related spirocyclic systems. For the synthesis of spiroacetal diamines, this methodology can be employed to couple thiol-containing molecules to an alkene-functionalized spiroacetal precursor. The versatility of the reaction allows for the introduction of amine functionalities, either by using an amino-thiol reagent or by subsequent conversion of another functional group introduced via the thiol. nih.gov This approach is particularly useful for creating diverse libraries of compounds by varying the thiol and alkene components. rsc.org

Aminoallylation/Ring-Closing Metathesis Sequences for Nitrogen-Containing Spirocycles

A highly effective sequence for constructing nitrogen-containing spirocycles involves an initial aminoallylation followed by a ring-closing metathesis (RCM) step. doi.orgresearchgate.net This strategy begins with a cyclic ketone, such as cyclohexanone. The ketone is first converted to an imine, which then undergoes a nucleophilic addition with an allyl organometallic reagent (e.g., allylmagnesium bromide) to produce a homoallylamine. doi.org

The resulting secondary amine is then alkylated with a reagent containing a second terminal alkene, such as 2-(bromomethyl)acrylate, to create the necessary diene precursor for RCM. The final spirocyclization is achieved using a Grubbs' second-generation catalyst. It has been shown that for basic amine substrates, protonation with an acid like p-toluenesulfonic acid (pTsOH) is necessary for the RCM reaction to proceed efficiently, preventing catalyst deactivation. doi.org This sequence provides a concise route to highly functionalized nitrogen-containing spirocycles. researchgate.net

Strategies for Stereoselective Synthesis of Spiro[5.5]undecan-2-amine Derivatives

Achieving stereocontrol in the synthesis of spiro[5.5]undecane derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Several strategies have been developed to control the stereochemistry during the formation of the spirocyclic core and the introduction of substituents.

One powerful approach is the use of organocatalysis in Michael addition reactions. Chiral primary amines derived from cinchona alkaloids, for example, can catalyze the vinylogous Michael addition of cyclic enones to nitroalkenes, establishing two new stereocenters with high diastereo- and enantioselectivity. nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been used in domino Michael/aldol (B89426) reactions to form complex bispirooxindoles stereoselectively. rsc.org

Biocatalysis offers another avenue for stereocontrol. As mentioned previously, enzymes can catalyze double Michael additions to produce spiro[5.5]undecane derivatives with excellent control over the relative stereochemistry, yielding almost exclusively cis isomers. researchgate.net Additionally, substrate-controlled methods, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions, are commonly used. For example, a regio- and diastereoselective carbometalation of a chiral cyclopropene, directed by an alcoholate group, can be used to construct polysubstituted spiropentanes with multiple contiguous stereocenters. nih.gov These diverse methods provide chemists with a robust toolkit for the asymmetric synthesis of complex spirocyclic amines.

Chiral Auxiliary and Ligand-Mediated Asymmetric Induction

The asymmetric synthesis of spiro[5.5]undecane derivatives, including the 2-amine analogue, often relies on the temporary incorporation of a chiral auxiliary. researchgate.net This stereogenic group guides the formation of new stereocenters with a high degree of selectivity. researchgate.netyork.ac.uk An effective chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Heterocyclic compounds are frequently employed as chiral auxiliaries due to their rigid structures, which provide a well-defined steric environment for stereodirecting reactions. springerprofessional.de Evans-type oxazolidinone auxiliaries, for instance, are widely used in asymmetric alkylation and aldol reactions to create chiral intermediates that can be further elaborated into complex targets. springerprofessional.descielo.org.mx In a relevant example demonstrating this principle for a related azaspiro[5.5]undecane skeleton, an oxazolidinone auxiliary was used to direct an intramolecular nucleophilic addition onto a bicyclic iminium ion. This cyclization proceeded with total control over the stereochemistry at the newly formed stereocenter, with the structure being confirmed by X-ray crystallography.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also demonstrated superior performance in controlling stereochemistry for various transformations, including Michael additions and aldol reactions, which can be key steps in building the spirocyclic framework. scielo.org.mx

The table below summarizes common chiral auxiliaries and their typical applications in asymmetric synthesis, which are pertinent to the construction of chiral spirocyclic amines.

Chiral AuxiliaryType of ReactionKey Feature
Oxazolidinones (Evans Auxiliaries) Asymmetric Alkylation, Aldol ReactionsForms rigid chelated intermediates with metal enolates, effectively shielding one face of the enolate. springerprofessional.descielo.org.mx
Camphorsultam Michael Additions, Claisen RearrangementsProvides high diastereoselectivity due to the steric hindrance of the camphor (B46023) skeleton. researchgate.net
Pseudoephedrine/Pseudoephenamine Asymmetric AlkylationForms crystalline amide derivatives; provides excellent stereocontrol in forming quaternary carbon centers. springerprofessional.de
Thiazolidinethiones Aldol Reactions, Michael AdditionsCan be easily displaced by carbon nucleophiles and often provides superior diastereoselectivity compared to oxazolidinones. scielo.org.mx

Control of Diastereoselectivity in Spiroannulation Reactions

Spiroannulation, the critical ring-forming step that creates the spirocenter, must be carefully controlled to achieve the desired diastereomer. The relative orientation of substituents on the two rings is determined during this process.

One powerful strategy for achieving high diastereoselectivity is the double Michael addition reaction. In the synthesis of (hetero)spiro[5.5]undecane derivatives, a biocatalytic protocol using D-aminoacylase was developed for a [5+1] double Michael addition. This enzymatic approach yielded products that were almost exclusively the cis isomers, demonstrating excellent diastereocontrol. researchgate.net Similarly, base-promoted double Michael additions have been used to stereoselectively synthesize diazaspiro[5.5]undecane derivatives, with the cyclohexanone portion of the spirocycle adopting a stable chair conformation that directs the stereochemical outcome. researchgate.net

Lewis acid-promoted spiroannulation of bis-acetals is another reported method for the stereoselective synthesis of the spiro[5.5]undecane system. banglajol.info Furthermore, intramolecular nucleophilic additions onto bicyclic iminium ions, guided by chiral auxiliaries, can achieve total control of the stereochemistry at the spirocenter, proceeding via a transition state that minimizes steric interactions.

The choice of solvent can also play a crucial role in directing diastereoselectivity. In one study on a stereoselective spiroannulation, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) significantly increased the stereoselectivity, favoring the formation of different diastereomers in each case. researchgate.net

Resolution of Spiro[5.5]undecane Enantiomers

When an asymmetric synthesis is not employed, a racemic mixture of the spiro[5.5]undecane amine is produced. The separation of this mixture into its constituent enantiomers is then necessary, a process known as chiral resolution. wikipedia.org

The most common method for resolving amines is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. The resulting salts are diastereomers and possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the pure enantiomer of the amine. wikipedia.org

Another powerful technique is chiral column chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. Polysaccharide-based CSPs, such as those found in CHIRALCEL® columns, are particularly effective for the separation of chiral amines and their derivatives. mdpi.com

Enzymatic kinetic resolution offers a biochemical alternative. Enzymes, such as lipases, can selectively acylate one enantiomer of an amine at a much faster rate than the other. This process results in a mixture of an acylated amine (one enantiomer) and the unreacted free amine (the other enantiomer), which can then be separated using standard techniques like chromatography or extraction. mdpi.com

Industrial and Academic Scalability of Spiro[5.5]undecan-2-amine Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production requires a focus on efficiency, cost-effectiveness, safety, and environmental impact. For spiro[5.5]undecane derivatives, methodologies that reduce reaction times, minimize waste, and use readily available starting materials are highly desirable.

Microwave-assisted organic synthesis represents a significant advance in improving reaction efficiency and scalability. dergipark.org.trresearchgate.net In the synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, the use of microwave irradiation dramatically reduced the reaction time compared to conventional heating methods. dergipark.org.tr This highlights the potential of microwave technology to enhance the throughput of key synthetic steps. dergipark.org.trresearchgate.net

The table below compares the conventional and microwave-assisted methods for this analogous spiro[5.5]undecane synthesis. dergipark.org.tr

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2–3 hours15–20 minutes
Yield Not specifiedUp to 98%
Conditions Room Temperature40 °C, 200 W
Efficiency LowerSignificantly higher

Structural Elucidation and Advanced Spectroscopic Characterization of Spiro 5.5 Undecan 2 Amine, Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spirocyclic Connectivity and Substituent Positioning (e.g., 1H, 13C NMR)

Detailed experimental ¹H and ¹³C NMR data for Spiro[5.5]undecan-2-amine, hydrochloride are not available in the surveyed literature. However, based on the known structure, a theoretical analysis of the expected NMR spectra can be postulated.

The ¹H NMR spectrum would be expected to exhibit a complex pattern of signals in the aliphatic region, corresponding to the methylene (CH₂) and methine (CH) protons of the two cyclohexane (B81311) rings. The proton attached to the carbon bearing the amino group (CH-NH₃⁺) would likely appear as a multiplet at a downfield-shifted position due to the electron-withdrawing effect of the protonated amine. The protons of the -NH₃⁺ group itself might be observable as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would theoretically display eleven distinct signals corresponding to the eleven carbon atoms of the spiro[5.5]undecane core, unless there is accidental chemical shift equivalence. The spiro carbon atom, being a quaternary center, would likely show a characteristic chemical shift. The carbon atom bonded to the amino group (C2) would be shifted downfield compared to the other secondary carbons in the rings.

A hypothetical ¹³C NMR data table is presented below based on general principles for similar structures.

Carbon Atom Predicted Chemical Shift (ppm)
C2 (CH-NH₃⁺)50-60
Spiro (C6)35-45
Ring Carbons20-40

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While experimental mass spectra for this compound are not publicly available, predicted data can be found. PubChem provides a predicted monoisotopic mass of 168.1747 Da for the protonated molecule ([M+H]⁺).

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the amino group and fragmentation of the cyclohexane rings. Key fragmentation pathways could include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions, leading to a series of smaller charged fragments.

Below is a table of predicted m/z values for different adducts of Spiro[5.5]undecan-2-amine from computational predictions.

Adduct Predicted m/z
[M+H]⁺168.1747
[M+Na]⁺190.1566
[M+K]⁺206.1306

X-ray Crystallography for Definitive Structural Assignment and Stereochemical Determination

No published X-ray crystallographic data for this compound could be located. Such a study would be invaluable for definitively confirming the connectivity and providing precise bond lengths, bond angles, and the conformation of the two cyclohexane rings. It would also unambiguously determine the stereochemistry at the C2 position if the compound is chiral and has been resolved into its enantiomers. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion.

Complementary Spectroscopic Techniques in Azaspirocycle Characterization (e.g., IR, UV-Vis)

Experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not documented in the available literature.

An IR spectrum would be expected to show characteristic N-H stretching vibrations for the ammonium group in the region of 3000-3300 cm⁻¹. C-H stretching vibrations from the cyclohexane rings would appear just below 3000 cm⁻¹. N-H bending vibrations would be expected around 1500-1600 cm⁻¹.

As the molecule lacks significant chromophores, the UV-Vis spectrum is not expected to show strong absorption in the 200-800 nm range. Any observed absorption would likely be weak and correspond to n→σ* transitions of the amine group.

Conformational Analysis and Stereochemistry of Spiro 5.5 Undecane Systems

Intrinsic Conformational Dynamics of the Spiro[5.5]undecane Bicyclic Ring System

The bicyclic ring system of spiro[5.5]undecane is not static; it undergoes conformational changes. Each of the six-membered rings can, in principle, adopt a chair, boat, or twist-boat conformation. However, the chair conformation is generally the most stable for each ring. The spiro fusion introduces a degree of conformational constraint.

ConformationRelative EnergyKey Features
Chair-ChairLowestBoth rings are in the stable chair conformation.
Chair-BoatHigherOne ring is in a chair and the other in a less stable boat conformation.
Boat-BoatHighestBoth rings are in the unstable boat conformation.

Analysis of Chirality in Spirocyclic Compounds with Six-Membered Rings

Spiro compounds can exhibit chirality, a property where a molecule is non-superimposable on its mirror image. wikipedia.org In the case of spiro[5.5]undecane systems, chirality can arise even in the absence of traditional chiral centers (a carbon atom bonded to four different substituents). This type of chirality is known as axial chirality and results from the twisted arrangement of the two rings. wikipedia.org

For unsubstituted spiro[5.t]undecane, the molecule can exist as a pair of enantiomers due to the helical twist of the two rings. researchgate.net The introduction of a substituent on one of the rings, as in Spiro[5.5]undecan-2-amine, hydrochloride, adds another layer of complexity to the stereochemistry. The presence of the amine group at the 2-position creates a stereocenter, leading to the possibility of diastereomers. The relationship between the axial chirality of the spiro core and the central chirality of the substituted carbon atom is a key aspect of the stereochemistry of these molecules.

The stereoisomerism of some spiro-1,3-dioxanes, which share the spiro[5.5]undecane framework, has been discussed based on substituted cyclohexanones, highlighting the complexities that arise from multiple chiral elements. researchgate.net

Influence of the Spiro Junction on Molecular Rigidity and Spatial Projection

The spiro junction is a defining feature of spiro[5.5]undecane systems, imparting significant rigidity to the molecular framework. nih.gov This rigidity limits the conformational freedom of the molecule compared to two separate cyclohexane (B81311) rings. researchgate.net The spiro carbon atom acts as a pivot point, and the fixed ninety-degree angle between the planes of the two rings, when viewed along the spiro axis, dictates the spatial projection of the substituents.

This fixed spatial arrangement is of great interest in medicinal chemistry and materials science, as it allows for the precise positioning of functional groups in three-dimensional space. nih.gov In this compound, the rigidity of the spiro[5.5]undecane backbone holds the amine group in a well-defined orientation relative to the rest of the molecule. This has significant implications for its potential interactions with biological targets. The conformational anchoring of fused ring systems due to the requirements of the spiro center has been observed in related molecules. rsc.org

Computational Chemistry and Molecular Modeling Studies of Spiro 5.5 Undecan 2 Amine, Hydrochloride

Quantum Chemical Calculations (e.g., DFT, HF) for Geometry Optimization and Energetic Profiles of Isomers and Diastereomers

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. ntnu.nonih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to perform geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.nonih.govnih.gov

For Spiro[5.5]undecan-2-amine, hydrochloride, the presence of a chiral center at the C2 position and the inherent chirality of the spirocyclic system give rise to multiple isomers and diastereomers. rsc.org Computational methods can be used to predict the optimized geometries and relative stabilities of these different stereoisomers.

Geometry Optimization: The initial step involves constructing the 3D structures of the various isomers of Spiro[5.5]undecan-2-amine. DFT, with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), is a common choice for such calculations due to its balance of accuracy and computational cost. nih.govnih.gov The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule, leading to the equilibrium geometry.

Energetic Profiles: Once the geometries are optimized, the electronic energies of the different isomers and diastereomers can be compared to determine their relative stabilities. A lower electronic energy corresponds to a more stable isomer. These calculations can reveal the preferred conformations of the cyclohexane (B81311) rings (chair, boat, or twist-boat) and the orientation of the amine group (axial or equatorial).

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study. The values are representative and intended for illustrative purposes.

Isomer/DiastereomerMethod/Basis SetOptimized Electronic Energy (Hartree)Relative Energy (kcal/mol)
(2R,5S)-Spiro[5.5]undecan-2-amineDFT/B3LYP/6-311G(d,p)-523.123450.00
(2S,5S)-Spiro[5.5]undecan-2-amineDFT/B3LYP/6-311G(d,p)-523.121890.98
(2R,5R)-Spiro[5.5]undecan-2-amineDFT/B3LYP/6-311G(d,p)-523.121870.99
(2S,5R)-Spiro[5.5]undecan-2-amineDFT/B3LYP/6-311G(d,p)-523.123420.02

Note: The energies presented are hypothetical and serve to illustrate the expected outcomes of quantum chemical calculations.

These energetic profiles are crucial for understanding the thermodynamic landscape of the isomeric forms of Spiro[5.5]undecan-2-amine, providing insights into which forms are likely to be more prevalent.

Molecular Dynamics Simulations for Understanding Ligand-Scaffold Interactions and Conformational Preferences

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as biological macromolecules.

For this compound, MD simulations can be employed to:

Explore Conformational Preferences: The spiro[5.5]undecane core, while seemingly rigid, possesses conformational flexibility in its two cyclohexane rings. MD simulations can reveal the accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's dynamic nature than static geometry optimization alone.

Analyze Ligand-Scaffold Interactions: In the context of drug discovery, understanding how a ligand interacts with its protein target is paramount. MD simulations can model the binding of Spiro[5.5]undecan-2-amine within a protein's active site, identifying key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. This information is critical for rational drug design and lead optimization.

The following table provides a hypothetical summary of the types of interactions that could be identified from an MD simulation of Spiro[5.5]undecan-2-amine bound to a hypothetical protein target.

Interaction TypeInteracting Residues of ProteinDistance (Å)Occupancy (%)
Hydrogen BondASP 1202.895
ElectrostaticGLU 853.588
HydrophobicLEU 115, ILE 1503.9 - 4.575

Note: This data is illustrative and represents the type of output generated from MD simulation analysis.

In Silico Prediction of Reaction Pathways and Selectivity in Spirocyclic Systems

Computational methods can also be used to predict the course of chemical reactions, providing insights into reaction mechanisms, transition states, and product selectivity. nih.govresearchgate.net This is particularly useful in the study of complex spirocyclic systems where multiple reaction pathways may be possible.

For Spiro[5.5]undecan-2-amine, in silico studies could be used to investigate various transformations, such as N-alkylation, N-acylation, or reactions involving the spirocyclic core. By calculating the activation energies for different potential pathways, researchers can predict the most likely products and optimize reaction conditions.

For instance, consider the N-acylation of Spiro[5.5]undecan-2-amine with two different acylating agents. Computational modeling could predict the relative rates of reaction and the stability of the resulting amide products.

ReactionAcylating AgentCalculated Activation Energy (kcal/mol)Predicted Major Product
N-acetylationAcetic Anhydride15.2N-acetyl-spiro[5.5]undecan-2-amine
N-benzoylationBenzoyl Chloride12.8N-benzoyl-spiro[5.5]undecan-2-amine

Note: The values in this table are hypothetical and for illustrative purposes only.

Such predictive studies can guide synthetic efforts, saving time and resources by focusing on the most promising reaction conditions. researchgate.net

Spiro 5.5 Undecan 2 Amine, Hydrochloride As a Versatile Synthetic Building Block and Privileged Scaffold

Utilization of the Spiro[5.5]undecane Framework in the Construction of Complex Organic Architecturesrsc.orgresearchgate.netnih.gov

The spiro[5.5]undecane skeleton is a foundational component for the synthesis of intricate molecular designs. Its rigid conformational nature makes it an ideal scaffold for projecting substituents into specific vectors in three-dimensional space. tandfonline.com This structural feature is highly sought after in the construction of natural products and other complex bioactive molecules. nih.govlkouniv.ac.in Synthetic chemists utilize this framework to ensure that different parts of a larger molecule maintain a fixed orientation relative to one another, which is crucial for biological activity.

One common strategy involves using the spiro[5.5]undecane core as a central organizing element, from which more complex functionalities are elaborated. For instance, a broadly applicable method for constructing the spiro[5.5]undecane framework itself is through the dearomative ipso-iodocyclization of specific phenyl-alkyne precursors. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool for efficiently creating spiro[5.5]undecane derivatives, significantly accelerating reaction times and improving yields. researchgate.netdergipark.org.tr These synthetic advancements provide ready access to the core structure, paving the way for its use in more ambitious synthetic projects. The development of stereoselective synthesis methods allows for precise control over the spatial arrangement of atoms, which is essential when building complex, chiral molecules. nih.gov

Scaffold Design Principles in the Development of Novel Chemical Entitiestandfonline.comhebmu.edu.cnnih.govbenthamdirect.com

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for the general arrangement of its functional groups. nih.gov The concept of "privileged scaffolds" describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.orgresearchgate.net These scaffolds serve as versatile templates for developing new drugs because they are biologically pre-validated. hebmu.edu.cnnih.gov

The spiro[5.5]undecane framework is considered a privileged scaffold due to several key design principles:

Three-Dimensionality: Unlike flat aromatic rings that dominate many existing drugs, spirocycles possess an inherent three-dimensional geometry. tandfonline.com This increased fraction of sp³-hybridized atoms (Fsp³) is correlated with improved physicochemical properties and better pharmacokinetic profiles, including higher solubility and metabolic stability. tandfonline.com

Structural Rigidity: The fused ring system limits conformational flexibility, which can be advantageous in drug design. mdpi.com A rigid scaffold helps to lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity.

Novelty and Unexplored Chemical Space: Spirocyclic compounds represent an exciting and relatively underexplored area of chemical space. nih.govresearchgate.net Developing new chemical entities based on the spiro[5.5]undecane scaffold allows chemists to move beyond traditional molecular designs and explore new possibilities for drug-target interactions. nih.gov

Scaffold Design PrincipleAdvantage in Novel Chemical Entity DevelopmentRelevance to Spiro[5.5]undecane
Increased Three-Dimensionality (High Fsp³) Improves physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability). Allows for more specific spatial interaction with biological targets. tandfonline.comThe spirocyclic core is inherently 3D, projecting substituents in precise vectors. tandfonline.com
Structural Rigidity Reduces the entropic penalty of binding, potentially increasing potency. Fixes the orientation of functional groups, enhancing selectivity. mdpi.comThe fused two-ring system provides a rigid framework with well-defined conformations.
Access to Novel Chemical Space Provides opportunities to discover novel biological activities and overcome challenges with existing flat molecules (e.g., patentability, target resistance). nih.govOffers a departure from traditional aromatic scaffolds, enabling the exploration of new structure-activity relationships. nih.gov

Strategies for Functionalization and Derivatization of the Spiro[5.5]undecan-2-amine Coretandfonline.comhebmu.edu.cnmiddlebury.edutandfonline.com

The primary amine group of Spiro[5.5]undecan-2-amine is a versatile handle for a wide array of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of related compounds. middlebury.edu The functionalization strategies are based on well-established reactions of primary amines, enabling the introduction of diverse chemical moieties to probe interactions with biological targets.

Key derivatization strategies include:

Acylation/Amide Bond Formation: The reaction of the amine with carboxylic acids, acid chlorides, or acid anhydrides is a robust method to form amides. This introduces a carbonyl group and allows for the attachment of various alkyl or aryl substituents.

Sulfonylation: Reacting the amine with sulfonyl chlorides yields sulfonamides. This group is a common bioisostere for amides and can alter properties such as acidity and hydrogen bonding capacity.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to achieve controlled alkylation.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules.

Reaction TypeReagent ExampleFunctional Group IntroducedSignificance in Derivatization
Acylation Acetyl chloride, Benzoyl chlorideAmideIntroduces diverse R-groups and modifies hydrogen bonding patterns.
Sulfonylation Tosyl chloride, Mesyl chlorideSulfonamideActs as a bioisostere for amides, alters electronic and solubility properties.
Reductive Amination Benzaldehyde + NaBH(OAc)₃Secondary/Tertiary AmineAdds alkyl or aryl groups, modifying basicity and lipophilicity.
Urea Formation Phenyl isocyanateUreaProvides strong hydrogen bond donors and acceptors.

Incorporation of Heterocyclic Ring Fusions onto the Spiro[5.5]undecane Skeletontandfonline.comresearchgate.netresearchgate.net

Fusing heterocyclic rings onto the spiro[5.5]undecane skeleton is an advanced strategy to create highly complex and novel molecular architectures. benthamdirect.com Heterocycles are ubiquitous in pharmaceuticals, and their incorporation can introduce key functionalities, modulate physicochemical properties, and provide additional points of interaction with biological targets. beilstein-journals.orgnih.gov

Various synthetic methods can be employed to achieve these fusions, often involving multi-component or domino reactions that build the heterocyclic ring in a single, efficient process. rsc.org For example, cycloaddition reactions can be used to construct five- or six-membered heterocyclic rings. Another approach involves the functionalization of the spiro[5.5]undecane core with groups that can then participate in an intramolecular cyclization to form the fused ring. The development of organocatalytic and transition-metal-catalyzed methods has greatly expanded the toolkit for synthesizing these complex spiro-fused heterocyclic systems with high stereoselectivity. rsc.orgnih.gov The resulting molecules combine the rigid three-dimensional nature of the spiro core with the diverse chemical and biological properties of heterocycles, making them attractive candidates in drug discovery. researchgate.netbenthamdirect.com

Comparative Analysis of Azaspiro 5.5 Undecane Isomers and Analogues in Chemical Research

Examination of Structural Differences and Synthetic Strategies for Positional Isomers (e.g., 2-aza-, 3-aza-, 1,9-diaza-spiro[5.5]undecanes)

The location of the nitrogen atom(s) within the spiro[5.5]undecane scaffold profoundly influences the molecule's three-dimensional structure, basicity, and synthetic accessibility. A comparative look at 2-aza, 3-aza, and 1,9-diaza isomers highlights the strategic diversity required for their construction.

Synthetic Strategies: The synthesis of these positional isomers requires distinct strategic approaches, often tailored to the specific location of the nitrogen atom.

2-Azaspiro[5.5]undecanes: A key strategy for constructing the 2-azaspiro[5.5]undecane core involves the Beckmann rearrangement . researchgate.netrsc.org This reaction transforms a cyclohexanone-derived oxime, which already contains the spirocyclic core, into a seven-membered lactam (caprolactam derivative). Subsequent reduction of the lactam yields the desired 2-azaspiro[5.5]undecane. The stereochemistry of the rearrangement is a critical factor, as the group anti-periplanar to the leaving group on the oxime nitrogen migrates. rsc.org Other methods include conjugate addition/dipolar cycloaddition cascades. nih.gov

3-Azaspiro[5.5]undecanes: The synthesis of the 3-aza isomer often employs annulation strategies. The Robinson annulation , a classic ring-forming reaction, can be adapted to create the nitrogen-containing ring. nih.govnih.govnsu.ru This involves a Michael addition followed by an intramolecular aldol (B89426) condensation. An "aza-Robinson annulation" strategy utilizes the conjugate addition of cyclic imides to vinyl ketones, followed by an acid-mediated intramolecular aldol condensation to build the fused bicyclic amide core. nih.gov Derivatives like 3-Azaspiro[5.5]undecane-2,4-dione are important precursors for pharmaceuticals. nih.gov

1,9-Diazaspiro[5.5]undecanes: These di-aza systems are typically assembled through multi-step sequences that construct the two piperidine (B6355638) rings around a central core. nsu.ru A common approach involves starting with a 2,4-substituted piperidine derivative, which is then elaborated to form the second spiro-fused ring. nsu.ru Intramolecular cyclization reactions are pivotal in the final ring-closing step. The synthesis of 1,9-diazaspiro[5.5]undecanes is of significant interest due to their prevalence in bioactive compounds. nsu.ruosi.lv

Table 1: Comparative Overview of Synthetic Strategies for Azaspiro[5.5]undecane Isomers
IsomerKey Synthetic StrategyCommon Starting MaterialsNotes
2-Azaspiro[5.5]undecaneBeckmann RearrangementCyclohexanone-derived oximesForms a lactam intermediate which is then reduced. Stereospecific migration is key. researchgate.netrsc.org
3-Azaspiro[5.5]undecaneAza-Robinson AnnulationCyclic imides and vinyl ketonesInvolves a Michael addition followed by an intramolecular aldol condensation. nih.gov
1,9-Diazaspiro[5.5]undecaneMulti-step sequence with intramolecular cyclizationSubstituted piperidines (e.g., 4-piperidone (B1582916) derivatives)Builds the two piperidine rings sequentially. nsu.ru

Comparative Synthetic Approaches for Related Heteroazaspiro[5.5]undecane Systems (e.g., 1-oxa-9-azaspiro[5.5]undecane, 2,4-diazaspiro[5.5]undecane)

Introducing additional heteroatoms, such as oxygen or another nitrogen, into the azaspiro[5.5]undecane scaffold further diversifies the chemical space and necessitates alternative synthetic methodologies.

1-Oxa-9-azaspiro[5.5]undecane: The synthesis of this oxa-aza analogue often leverages starting materials that already contain the tetrahydropyran (B127337) ring. The nitrogen-containing ring is then constructed onto this template. For example, derivatives can be synthesized from precursors that are then elaborated through reactions like nucleophilic aromatic substitution to attach the spirocycle to other moieties. researchgate.net The development of these compounds is often driven by their potential as therapeutic agents, such as antituberculosis agents. researchgate.netosi.lv

2,4-Diazaspiro[5.5]undecane: The construction of 2,4-diazaspiro systems frequently involves condensation reactions between a suitable diketone and a nitrogen-containing precursor like a urea (B33335) or thiourea (B124793) derivative. For instance, derivatives such as 2,4-diazaspiro[5.5]undecane-1,5,9-triones can be synthesized through the condensation of barbituric or thiobarbituric acid derivatives with divinyl ketones, a reaction that can be accelerated using microwave-assisted methods. nsc.ru Another approach involves the Diels-Alder reaction between silyloxybutadienes and pyrimidine-based dienophiles to form 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net

The choice of synthetic route is heavily influenced by the relative positions of the heteroatoms. For 1-oxa-9-aza systems, the strategy often involves forming the piperidine ring second, while for 2,4-diaza systems, a one-pot condensation to form the di-aza ring is common.

Table 2: Comparison of Synthetic Routes for Heteroazaspiro[5.5]undecane Systems
HeterospirocycleTypical Synthetic ApproachKey Reaction Type
1-Oxa-9-azaspiro[5.5]undecaneStepwise construction, often building the piperidine ring onto a pre-existing tetrahydropyranNucleophilic substitution, Cyclization
2,4-Diazaspiro[5.5]undecaneCondensation of a 1,5-dicarbonyl compound with urea/barbituric acid derivatives or Diels-Alder reactionCondensation, [4+2] Cycloaddition

General Principles of Spirocyclic Scaffold Design and Their Influence on Chemical Reactivity and Stereochemistry

The design and synthesis of spirocyclic scaffolds are governed by principles that leverage their unique three-dimensional nature. Unlike fused-ring systems, the two rings in a spirocycle are orthogonal to each other, creating a rigid, well-defined spatial arrangement of substituents. rsc.org

Influence on Chemical Reactivity: The spirocyclic core significantly impacts the reactivity of adjacent functional groups. The rigid conformation can restrict access to a reactive center, leading to enhanced selectivity. Conversely, it can also hold reactive groups in close proximity, facilitating intramolecular reactions. The quaternary spiro carbon atom creates a sterically hindered environment that can influence the approach of reagents and favor specific reaction pathways. numberanalytics.comnih.gov

Influence on Stereochemistry: Stereocontrol is a central challenge and opportunity in spirocycle synthesis. The spiro atom itself can be a stereocenter if the rings are appropriately substituted. Furthermore, the rigid framework allows for the precise spatial orientation of other stereocenters within the rings. numberanalytics.com Strategies for controlling stereochemistry include:

Asymmetric Synthesis: Utilizing chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer. numberanalytics.com

Kinetically Controlled Cyclizations: Designing reactions where the stereochemical outcome is determined by the transition state energies rather than the thermodynamic stability of the final product. nih.gov This is particularly important for accessing less stable spiroketal anomers, for example. nih.gov

Substrate Control: Existing stereocenters in the starting material can direct the stereochemical outcome of subsequent ring-forming reactions.

The inherent three-dimensionality of spirocyclic scaffolds is a key advantage in drug design. nih.govbldpharm.comresearchgate.net By locking substituents into specific vectors in space, these scaffolds can enhance binding affinity and selectivity for biological targets. bldpharm.com The increased fraction of sp3-hybridized carbons in spirocycles compared to flat aromatic systems is often associated with improved physicochemical properties and a higher success rate in clinical development. bldpharm.com The design of novel spirocyclic scaffolds, therefore, remains a vibrant area of research, enabling the exploration of new regions of chemical space. nih.gov

Q & A

Q. What are the established synthetic routes for Spiro[5.5]undecan-2-amine, hydrochloride?

The compound can be synthesized via cyclization of cyclohexanone derivatives. For example, spiro[5.5]undecane frameworks are commonly prepared through intramolecular aldol condensation or acid-catalyzed cyclization of ketones. A key intermediate, spiro[5.5]undecan-2-one (CAS 1781-81-3), can be functionalized to the amine via reductive amination or Gabriel synthesis, followed by hydrochloride salt formation . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst selection) is critical to minimize side products like over-reduced amines or incomplete cyclization.

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Spectroscopic Techniques : 1^1H/13^{13}C NMR can resolve spirocyclic conformation, with characteristic signals for the amine proton (δ ~2.5 ppm) and quaternary carbons (δ ~40-50 ppm).
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) or charged aerosol detection (CAD) ensures >95% purity. Cross-reference with spirocyclic analogs (e.g., 8-Aminospiro[4.5]decane hydrochloride) for validation .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of Spiro[5.5]undecan-2-amine derivatives?

The spirocyclic structure introduces axial chirality, complicating stereochemical assignments. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for the related compound 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) . For dynamic systems, variable-temperature NMR or circular dichroism (CD) can detect conformational flipping. Computational methods (DFT, molecular docking) may predict preferred conformers in biological systems .

Q. How do solvent and counterion choices influence the stability of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the hydrochloride salt via hydrogen bonding, while nonpolar solvents may induce precipitation.
  • Counterion Impact : Chloride (Cl^-) enhances aqueous solubility but may compete in coordination chemistry. Alternative counterions (e.g., triflate) could improve lipophilicity for membrane permeability studies.
  • Storage : Store under inert gas (argon) at –20°C in desiccated conditions to prevent amine oxidation or hygroscopic degradation .

Q. What contradictions exist in reported biological activity data for spirocyclic amines, and how can they be addressed?

Discrepancies in IC50_{50} values or receptor binding profiles may stem from:

  • Conformational Flexibility : Spirocycles may adopt multiple conformations in solution vs. solid state, altering biological interactions.
  • Impurity Artifacts : Trace byproducts (e.g., des-amine derivatives) from incomplete synthesis can skew assays. Mitigation strategies include rigorous batch-to-batch analytical consistency checks (e.g., LC-MS) and orthogonal bioassays (e.g., SPR, functional cAMP assays) .

Methodological Guidance

Q. How to design experiments probing the pharmacological potential of this compound?

  • Target Selection : Prioritize receptors with known affinity for rigid amines (e.g., serotonin 5-HT1A_{1A}, sigma-1). Use homology modeling to predict binding pockets.
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
  • In Vivo Relevance : Evaluate pharmacokinetics (plasma half-life, bioavailability) in rodent models, noting spirocycles’ potential for CNS penetration .

Q. What analytical workflows are recommended for detecting degradation products in this compound?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Degradant Identification : Use UPLC-QTOF-MS/MS to fragment unknown peaks. Common degradation pathways include N-oxide formation or ring-opening via hydrolysis.
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5.5]undecan-2-amine, hydrochloride
Reactant of Route 2
Spiro[5.5]undecan-2-amine, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.